4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide is an intricate organic compound notable for its applications in diverse scientific fields. Its unique structure combines elements of benzamide and dihydropyrimidinone, positioning it as a valuable molecule for research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide often starts with the preparation of its intermediate compounds:
Benzamide Derivative: : Starting with benzamide, various functional groups are introduced via amination, acylation, and other organic transformations.
Dihydropyrimidinone Core: : The trifluoromethylated dihydropyrimidinone core can be synthesized via a Biginelli reaction, involving an aldehyde, urea, and a β-keto ester under acidic conditions.
Thioether Formation: : The thioether linkage is typically introduced by reacting an activated acetamide with a thiol group under basic conditions.
Industrial Production Methods
On an industrial scale, the synthesis might be carried out using batch processes in stirred reactors, ensuring meticulous control of temperature, pressure, and pH to maximize yield and purity. Continuous flow chemistry might also be employed to streamline production and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation to form sulfoxides or sulfones, depending on the conditions.
Reduction: : Reduction can target the pyrimidinone ring or other functional groups, leading to ring-opened or saturated analogs.
Substitution: : Electrophilic or nucleophilic substitutions can modify the benzamide or pyrimidinone sections, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogens, alkyl or aryl groups under Friedel-Crafts conditions.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced pyrimidinone derivatives.
Substitution Products: : Functionalized benzamides or pyrimidinones with various substituents.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, it serves as a scaffold for creating diverse molecules with potential pharmacological activities.
Biology
It is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its effects at the molecular level.
Medicine
Industry
In industrial applications, it might be used in materials science for creating new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, disrupting their normal function. The trifluoromethyl group enhances its lipophilicity, aiding in membrane penetration and increasing bioavailability. Its thioacetamido linkage might be critical for its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidin-2-yl Thioacetanilide
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-2-thione
Uniqueness
Compared to other similar compounds, 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide features a distinctive combination of functional groups that enhance its biological activity and industrial applicability, setting it apart in terms of versatility and effectiveness.
Properties
IUPAC Name |
4-[[2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O3S/c15-14(16,17)9-5-10(22)21-13(20-9)25-6-11(23)19-8-3-1-7(2-4-8)12(18)24/h1-5H,6H2,(H2,18,24)(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJOXXYGDFYBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.